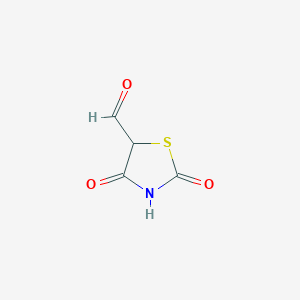

2,4-Thiazolidindione-5-carboxaldehyde

Description

Strategic Position of the 2,4-Thiazolidinedione (B21345) Core in Medicinal Chemistry

The 2,4-thiazolidinedione (TZD) ring is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of compounds with diverse pharmacological activities. nih.gov Its most prominent role has been in the management of type 2 diabetes mellitus, with drugs like Rosiglitazone and Pioglitazone (B448), collectively known as "glitazones," functioning as potent insulin (B600854) sensitizers. wikipedia.org These agents exert their effects by acting as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. wikipedia.orgnih.gov

Beyond its well-established antidiabetic role, the TZD nucleus is a versatile pharmacophore that has been incorporated into molecules designed to target a wide array of diseases. nih.gov Extensive research has demonstrated that derivatives of the TZD core possess significant anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govnih.govrsc.orgmdpi.com The structural features of the TZD ring, including its hydrogen bond donor (N-H) and acceptor (C=O) sites, facilitate critical interactions with various biological targets, making it a highly valuable framework in the pursuit of new therapeutic leads. researchgate.net The ability to modify the scaffold at the N-3 and C-5 positions allows for extensive structural diversification to optimize potency and selectivity for different biological targets. nih.gov

Reactivity and Functionalization Potential at the 5-Position of the Thiazolidinedione Ring

The synthetic versatility of the 2,4-thiazolidinedione scaffold is largely attributed to the reactivity of the methylene (B1212753) group at the C-5 position. researchgate.net This position is flanked by two carbonyl groups, which significantly increases the acidity of its protons, rendering it an "active methylene" group. This inherent reactivity makes the C-5 position the primary site for functionalization, enabling the synthesis of a vast library of derivatives. nih.gov

The most prevalent and effective method for modifying the C-5 position is the Knoevenagel condensation. researchgate.netbenthamdirect.comresearchgate.net This reaction involves the base-catalyzed condensation of the active methylene group of the TZD ring with an aldehyde or ketone. nih.gov The reaction is highly efficient for creating a carbon-carbon double bond, typically yielding 5-ylidene-2,4-thiazolidinedione derivatives. nih.gov A wide range of catalysts, from simple bases like piperidine (B6355638) to various green and heterogeneous catalysts, have been employed to facilitate this transformation under diverse reaction conditions. nih.govresearchgate.netfrontiersin.org This robust reactivity allows for the introduction of a wide variety of substituents at the C-5 position, which has been shown to be critical for modulating the biological activity of TZD-based compounds. researchgate.net

Overview of 2,4-Thiazolidinedione-5-carboxaldehyde as a Key Synthetic Intermediate and Bioactive Scaffold

2,4-Thiazolidinedione-5-carboxaldehyde, with the IUPAC name 2,4-dioxo-1,3-thiazolidine-5-carbaldehyde, represents a particularly valuable derivative of the TZD core. Its structure is characterized by a formyl (-CHO) group attached to the C-5 position of the thiazolidinedione ring.

The strategic placement of the aldehyde group transforms the TZD core into a highly versatile synthetic intermediate. While many 5-substituted TZD derivatives are prepared via Knoevenagel condensation between the parent TZD and various aldehydes, 2,4-Thiazolidinedione-5-carboxaldehyde itself serves as a reactive building block for further, more complex molecular architectures. The aldehyde functionality can readily participate in a variety of chemical reactions, including the formation of Schiff bases, hydrazones, oximes, and other condensation products, thereby providing a gateway to novel classes of TZD derivatives that are not directly accessible through standard Knoevenagel condensation.

As a bioactive scaffold, the compound holds intrinsic potential. The TZD core provides the foundational structure known to interact with numerous biological targets, while the aldehyde group offers an additional point of interaction. Aldehyde moieties can form covalent bonds with nucleophilic residues (such as lysine (B10760008) or cysteine) in proteins, potentially leading to potent and targeted inhibition of enzymes or receptors. The diverse biological activities reported for various 5-arylidene-2,4-thiazolidinediones underscore the importance of the C-5 substituent in defining the pharmacological profile. Therefore, 2,4-Thiazolidinedione-5-carboxaldehyde is not only a crucial intermediate for synthetic diversification but also a promising scaffold for the design and discovery of new bioactive agents.

Data Tables

Table 1: Selected Biological Activities of 5-Substituted 2,4-Thiazolidinedione Derivatives

| Derivative Class | Target/Activity | Example Finding |

| 5-Arylidene TZDs | Anticancer | Derivatives with a 5-(3,4,5-trimethoxybenzylidene) moiety showed potent activity against human breast cancer cells (MCF-7 and MDA-MB-231). mdpi.com |

| 5-Arylidene TZDs | Antimicrobial | Certain derivatives exhibit moderate to potent antibacterial activity, particularly against Gram-positive bacteria like B. subtilis. nih.govnih.gov |

| 5-Arylidene TZDs | Antioxidant | Assessed by DPPH radical scavenging methods, many synthesized 5-benzylidene TZD derivatives showed more activity than the standard, ascorbic acid. mdpi.com |

| 5-Arylidene TZDs | Aldose Reductase Inhibition | A series of 5-arylidene-3-(3,3,3-trifluoro-2-oxopropyl)-2,4-thiazolidinediones were identified as new aldose reductase inhibitors. nih.gov |

| 5-Benzylidene TZDs | Antifungal | Showed high antifungal activity against Candida species, leading to morphological changes in the yeast cell wall. nih.gov |

Properties

Molecular Formula |

C4H3NO3S |

|---|---|

Molecular Weight |

145.14 g/mol |

IUPAC Name |

2,4-dioxo-1,3-thiazolidine-5-carbaldehyde |

InChI |

InChI=1S/C4H3NO3S/c6-1-2-3(7)5-4(8)9-2/h1-2H,(H,5,7,8) |

InChI Key |

WIEPQBBDBKIASH-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C1C(=O)NC(=O)S1 |

Origin of Product |

United States |

Spectroscopic and Analytical Characterization of 2,4 Thiazolidinedione 5 Carboxaldehyde Compounds

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. For 2,4-Thiazolidinedione-5-carboxaldehyde, the IR spectrum provides clear evidence for its key structural features. The most prominent absorptions are found in the carbonyl (C=O) stretching region. Due to the presence of three distinct carbonyl groups (two in the ring and one in the aldehyde), this region can be complex. The ring amide and thioester carbonyls typically exhibit strong absorption bands in the range of 1730–1670 cm⁻¹. vulcanchem.com

The aldehyde group introduces its own characteristic vibrations. A sharp, medium-intensity C-H stretching band for the aldehyde proton is expected around 2850-2750 cm⁻¹. The C=O stretch of the aldehyde is also very strong and typically appears around 1740-1720 cm⁻¹. The presence of the N-H group in the thiazolidinedione ring is confirmed by a stretching vibration, usually appearing as a medium to strong band in the 3200-3100 cm⁻¹ region. Other important vibrations include C-N and C-S stretching, which are found in the fingerprint region of the spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretching | 3200 - 3100 | Medium - Strong |

| C-H (Aldehyde) | Stretching | 2850 - 2750 | Medium |

| C=O (Ring Amide/Thioester) | Stretching | 1730 - 1670 | Strong |

| C=O (Aldehyde) | Stretching | 1740 - 1720 | Strong |

| C-N | Stretching | 1400 - 1200 | Variable |

| C-S | Stretching | 800 - 600 | Weak - Medium |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the unambiguous characterization of 2,4-Thiazolidinedione-5-carboxaldehyde.

The ¹H NMR spectrum of 2,4-Thiazolidinedione-5-carboxaldehyde is expected to be relatively simple, showing three distinct signals corresponding to the three types of protons in the molecule. The most downfield and characteristic signal is that of the aldehyde proton (-CHO), which appears as a singlet in the range of δ 9.8–10.2 ppm. vulcanchem.com The proton at the C5 position of the thiazolidinedione ring, being adjacent to both the aldehyde and the sulfur atom, is also expected to be in a distinct chemical environment. The signal for the amide proton (N-H) can be broad and its chemical shift is often solvent-dependent but is typically observed in the downfield region.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CHO (Aldehyde) | 9.8 - 10.2 | Singlet (s) |

| -NH (Amide) | Variable (e.g., 11.0 - 12.5 in DMSO-d₆) | Broad Singlet (br s) |

| C5-H (Methine) | ~5.0 - 5.5 | Singlet (s) |

The ¹³C NMR spectrum provides information on all four unique carbon atoms in the 2,4-Thiazolidinedione-5-carboxaldehyde structure. The aldehyde carbonyl carbon is the most deshielded, with its resonance appearing significantly downfield at approximately 190 ppm. vulcanchem.com The two carbonyl carbons of the thiazolidinedione ring (C2 and C4) are also readily identified, typically resonating in the 166–170 ppm range. vulcanchem.com The final signal corresponds to the C5 methine carbon, which is attached to the aldehyde group.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CHO (Aldehyde Carbonyl) | ~190 |

| C2, C4 (Ring Carbonyls) | 166 - 170 |

| C5 (Methine) | ~55 - 65 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. For 2,4-Thiazolidinedione-5-carboxaldehyde (C₄H₃NO₃S), the calculated molecular weight is 145.14 g/mol . vulcanchem.com In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z 145.

The fragmentation of this molecule is expected to follow pathways characteristic of both aldehydes and the thiazolidinedione ring system. Common fragmentation of aldehydes includes the loss of a hydrogen radical (M-1) to give an acylium ion, or the loss of the entire formyl group as a CHO radical (M-29). The thiazolidinedione ring can undergo cleavage in several ways, such as the loss of CO, COS, or fragmentation of the entire ring structure.

| m/z | Proposed Fragment | Loss from Molecular Ion |

|---|---|---|

| 145 | [C₄H₃NO₃S]⁺˙ | Molecular Ion (M⁺˙) |

| 144 | [M - H]⁺ | -H |

| 116 | [M - CHO]⁺ | -CHO |

| 88 | [M - CHO - CO]⁺ | -CHO, -CO |

| 72 | [M - CO - S]⁺˙ or [C₂H₂NO₂]⁺ | Ring Fragmentation |

Advanced Chromatographic Techniques for Purity and Identity Confirmation

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of 2,4-Thiazolidinedione-5-carboxaldehyde and confirming its identity against a reference standard. Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing thiazolidinedione derivatives.

A typical RP-HPLC method would employ a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with a modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of the main compound from any impurities or starting materials. Detection is typically achieved using a UV detector, as the conjugated system in the molecule allows for strong absorbance, often monitored at wavelengths around 254 nm or 280 nm. The retention time of the compound under specific chromatographic conditions serves as a key identifier, while the peak area allows for quantitative assessment of its purity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice. For derivatives of the 2,4-thiazolidinedione (B21345) family, single-crystal X-ray analysis has been successfully used to confirm their molecular structures. acs.org

This method would allow for the direct visualization of the planarity of the thiazolidinedione ring, the orientation of the C5-carboxaldehyde substituent relative to the ring, and the intermolecular interactions, such as hydrogen bonding involving the N-H group and carbonyl oxygens. However, obtaining a single crystal of sufficient quality for diffraction studies is a prerequisite. While X-ray crystallography provides the most definitive structural proof, publicly available crystal structure data for 2,4-Thiazolidinedione-5-carboxaldehyde specifically is not widespread.

Computational Chemistry and in Silico Modeling of 2,4 Thiazolidinedione 5 Carboxaldehyde Systems

Electronic Structure and Reactivity Predictions via Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the electronic structure and reactivity of 2,4-thiazolidinedione (B21345) derivatives. Methods like Density Functional Theory (DFT) are employed to investigate frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting a molecule's reactivity. nih.gov The energy of HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is an important parameter for determining molecular stability and reactivity. nih.gov

In a study on phenolic derivatives of thiazolidine-2,4-dione, quantum descriptors were calculated to explain their antioxidant activity. nih.gov These calculations help in understanding how the electronic properties of the molecules correlate with their observed biological activities. For instance, the distribution of HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attacks, respectively. Furthermore, Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution on the molecule, identifying regions that are rich or poor in electrons, which is critical for understanding intermolecular interactions. nih.gov

| Quantum Descriptor | Significance in Reactivity Prediction |

| HOMO Energy | Indicates the electron-donating capacity of the molecule. Higher HOMO energy suggests a greater tendency to donate electrons. |

| LUMO Energy | Represents the electron-accepting capacity. Lower LUMO energy indicates a greater propensity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | A smaller energy gap implies higher reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the molecular surface, identifying positive (electron-deficient) and negative (electron-rich) regions, which are key to understanding non-covalent interactions. |

This table summarizes key quantum chemical descriptors and their importance in predicting the reactivity of 2,4-thiazolidinedione-5-carboxaldehyde systems.

Molecular Docking Analysis of Receptor-Ligand Binding Interactions

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. nih.gov For 2,4-thiazolidinedione derivatives, docking studies have been instrumental in understanding their binding modes with various biological targets, including peroxisome proliferator-activated receptor-γ (PPAR-γ), α-amylase, and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.govrsc.org

These studies reveal crucial information about the binding affinity, typically expressed as a docking score or binding energy (e.g., in kcal/mol), and the specific interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of the target protein. semanticscholar.org For example, molecular docking of novel TZD derivatives against PPAR-γ has shown interactions with key residues like Leu270, Gln283, and Arg288, which are comparable to those of known drugs like pioglitazone (B448) and rosiglitazone. semanticscholar.org In a virtual screening study, a novel thiazolidine-2,4-dione derivative demonstrated a good binding score of -9.129 kcal/mole with the α-amylase enzyme. researchgate.net

| Target Protein | Key Interacting Residues | Example Docking Score (kcal/mol) | Reference |

| PPAR-γ | Leu270, Gln283, Arg288 | Not specified in provided text | semanticscholar.org |

| α-amylase | Not specified in provided text | -9.129 | researchgate.net |

| VEGFR-2 | Not specified in provided text | Not specified in provided text | rsc.org |

| 15-PGDH | Glu148, Asn91, Gly93, Gly12, Tyr151 | Not specified in provided text | researchgate.net |

This table presents examples of target proteins for 2,4-thiazolidinedione derivatives, key interacting amino acid residues identified through molecular docking, and reported docking scores.

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com For 2,4-thiazolidinedione derivatives, QSAR models have been developed to predict various activities, including antihyperglycemic and antimicrobial effects. nih.govjmaterenvironsci.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

The development of a robust QSAR model involves selecting relevant descriptors and using statistical methods like multiple linear regression (MLR) to build the predictive equation. jmaterenvironsci.com The quality of a QSAR model is assessed by various statistical parameters, such as the correlation coefficient (R), the squared correlation coefficient (R²), and the predictive ability, often evaluated by cross-validation (Q²). derpharmachemica.com For instance, a QSAR study on 2,4-dioxothiazolidine derivatives for antihyperglycemic activity resulted in a biparametric model with a high correlation coefficient (0.947) and a good predictive squared correlation coefficient (0.872). derpharmachemica.com Another 2D-QSAR study on the antimicrobial activity of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives against Staphylococcus aureus also reported a model with a high correlation coefficient (R=0.981). jmaterenvironsci.com

| Activity | Statistical Method | Key Descriptors | R² | Q² | Reference |

| Antihyperglycemic | Multiple Linear Regression | χ3, log P | 0.896 | 0.872 | derpharmachemica.com |

| Antimicrobial | Multiple Linear Regression | Not specified in provided text | 0.963 | 0.953 | jmaterenvironsci.com |

| Lipoxygenase Inhibition | Not specified in provided text | Mor29m, G2u, MAXDP | 0.88 | 0.77 | nih.gov |

This table showcases examples of QSAR studies on 2,4-thiazolidinedione derivatives, including the biological activity studied, the statistical methods and descriptors used, and the statistical quality of the models.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of 2,4-thiazolidinedione-5-carboxaldehyde systems, MD simulations are employed to assess the stability of ligand-receptor complexes obtained from molecular docking. nih.govrsc.org These simulations provide insights into the dynamic behavior of the complex, conformational changes, and the persistence of key interactions over the simulation period.

By analyzing the trajectory of the MD simulation, researchers can calculate parameters such as the root-mean-square deviation (RMSD) to evaluate the stability of the protein and the ligand's binding pose. A stable RMSD over time suggests a stable complex. nih.gov MD simulations can also be used to calculate binding free energies, which can provide a more accurate estimation of the binding affinity than docking scores alone. rsc.org For instance, MD simulations have been used to confirm the high affinity and stable binding of potent thiazolidine-2,4-dione derivatives within the active site of VEGFR-2. nih.gov

| System | Simulation Time | Key Findings |

| VEGFR-2-ligand complex | 100 ns | Authenticated high affinity, accurate binding, and perfect dynamics of the compound. |

| SARS-CoV-2 Mpro-inhibitor complex | 100 ns | Evaluated binding modes and affinities of inhibitors. |

| PPAR-γ-ligand complex | Not specified in provided text | Carried out to understand the stability of the complex. |

This table provides an overview of molecular dynamics simulations performed on 2,4-thiazolidinedione-related systems, highlighting the simulation duration and key findings regarding binding stability and dynamics.

Biological Activity and Mechanistic Investigations of 2,4 Thiazolidinedione 5 Carboxaldehyde Derivatives in Vitro Perspectives

Modulatory Effects on Peroxisome Proliferator-Activated Receptors (PPARs)

The most well-documented activity of the 2,4-thiazolidinedione (B21345) class of compounds is their interaction with Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that function as ligand-activated transcription factors. nih.gov There are three primary isoforms—PPARα, PPARβ/δ, and PPARγ—that play crucial roles in regulating glucose and lipid metabolism, energy balance, and cellular differentiation. nih.gov TZD derivatives are particularly recognized for their potent agonistic activity towards PPARγ. rsc.org

The primary mechanism by which TZD derivatives exert their metabolic effects is through direct binding to and activation of PPARγ. nih.gov This ligand-dependent transcriptional activation is a key therapeutic target for improving insulin (B600854) sensitivity. nih.gov Upon activation by an agonist, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression. researchgate.net

In vitro transactivation assays are commonly used to quantify the ability of novel compounds to activate PPARγ. For instance, a study on chromone-conjugated 2,4-thiazolidinedione derivatives demonstrated significant PPARγ activation. One promising compound, 5e , exhibited a potent PPARγ transactivation of 48.72% in an in vitro assay, compared to the 62.48% activation shown by the reference drug, pioglitazone (B448). nih.gov This compound also led to a significant increase in PPARγ gene expression, showing a 2.56-fold increase relative to controls. nih.gov These assays confirm that the interaction of these derivatives with the PPARγ ligand-binding domain is sufficient to induce the conformational changes necessary for transcriptional activation.

The activation of PPARγ by 2,4-thiazolidinedione derivatives initiates a cascade of events that influence various cellular metabolic pathways, primarily those related to glucose and lipid homeostasis. In vitro studies using cell models such as adipocytes and hepatocytes have been crucial in delineating these effects.

Antineoplastic and Cytotoxic Potentials (Cell-Based In Vitro Models)

Beyond their metabolic roles, 2,4-thiazolidinedione derivatives have emerged as a promising scaffold for the development of anticancer agents. rsc.orgnih.gov Their antineoplastic activity has been demonstrated in a multitude of in vitro cancer models, where they have been shown to inhibit cell proliferation, induce apoptosis, and interfere with key oncogenic pathways. rsc.orgrsc.org

The cytotoxic potential of 2,4-thiazolidinedione-5-carboxaldehyde derivatives has been evaluated against a broad spectrum of human cancer cell lines. These studies typically utilize assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test to measure cell viability and determine the concentration at which the compound inhibits 50% of cell growth (IC50 or GI50). researchgate.net

Derivatives have shown efficacy against cancers of the breast, colon, lung, liver, and prostate, among others. nih.govrsc.org For example, a series of thiazolidine-2,4-dione hybrids with 2-oxoindoline demonstrated potent activity; compound 12a was particularly effective against Caco-2 (colon), HepG-2 (liver), and MDA-MB-231 (breast) cancer cell lines, with IC50 values of 2 µM, 10 µM, and 40 µM, respectively. nih.govtandfonline.com Another study highlighted compound 5d (NSC: 768619/1), which showed broad and potent activity across a panel of 60 human tumor cell lines, with notable GI50 values against renal cancer (RXF 393: 1.15 µM) and breast cancer (MDA-MB-468: 1.11 µM). nih.gov

| Compound | Cancer Cell Line | Cell Line Type | In Vitro Activity (IC50/GI50 in µM) | Reference |

|---|---|---|---|---|

| 12a | Caco-2 | Colon Adenocarcinoma | 2 | nih.govtandfonline.com |

| 12a | HepG-2 | Hepatocellular Carcinoma | 10 | nih.govtandfonline.com |

| 12a | MDA-MB-231 | Breast Adenocarcinoma | 40 | nih.govtandfonline.com |

| 5d (NSC: 768619/1) | NCI-H522 | Non-Small Cell Lung | 1.36 | nih.gov |

| 5d (NSC: 768619/1) | COLO 205 | Colon Cancer | 1.64 | nih.gov |

| 5d (NSC: 768619/1) | RXF 393 | Renal Cancer | 1.15 | nih.gov |

| 5d (NSC: 768619/1) | PC-3 | Prostate Cancer | 1.90 | nih.gov |

| 5d (NSC: 768619/1) | MDA-MB-468 | Breast Cancer | 1.11 | nih.gov |

| 5e | HCT-116 | Colorectal Carcinoma | 10.66 | rsc.org |

| 5f | A549 | Lung Carcinoma | 13.02 | rsc.org |

The anticancer effects of TZD derivatives are not solely due to cytotoxicity but also stem from their ability to inhibit specific enzymes that are critical for tumor growth and survival. rsc.org One of the most important targets is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase receptor that is a key mediator of angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize. nih.govbohrium.com Several TZD derivatives have been designed as potent VEGFR-2 inhibitors. rsc.orgnih.gov Compound 12a , in addition to its cytotoxic effects, also demonstrated strong VEGFR-2 inhibitory activity in vitro. nih.gov

Other enzymes have also been identified as targets. For example, certain 2,4-thiazolidinedione-tethered coumarins were found to be selective inhibitors of carbonic anhydrase IX and XII, two isoforms that are overexpressed in many cancers and contribute to the acidification of the tumor microenvironment, promoting tumor progression. nih.gov Un-substituted phenyl-bearing coumarins (10a , 10h ) and 2-thienyl/furyl-bearing coumarins (11a-c ) showed potent inhibitory action against carbonic anhydrase IX and XII with inhibition constants (Ki) in the sub-micromolar range, while showing no activity against off-target isoforms. nih.gov

Antimicrobial Efficacy (In Vitro Studies)

In addition to their effects on mammalian cells, 2,4-thiazolidinedione derivatives have been investigated for their antimicrobial properties. mdpi.com In vitro screening against a variety of pathogenic microorganisms has revealed that these compounds possess activity against both bacteria and fungi. nih.govresearchgate.net

The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov Studies have shown that many 5-arylidene-thiazolidine-2,4-dione derivatives exhibit notable activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. mdpi.comnih.gov For instance, a series of synthesized derivatives showed MIC values ranging from 2 to 16 µg/mL against Gram-positive strains. nih.gov Some compounds also demonstrate moderate activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as the fungal pathogen Candida albicans. mdpi.comresearchgate.net The specific substitutions on the aryl ring attached to the TZD core play a crucial role in determining the potency and spectrum of antimicrobial activity. researchgate.net

| Compound Class | Microorganism | Type | In Vitro Activity (MIC in µg/mL) | Reference |

|---|---|---|---|---|

| 5-Arylidene-thiazolidine-2,4-diones | Gram-positive bacteria (general) | Gram-Positive Bacteria | 2 - 16 | nih.gov |

| 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | Staphylococcus aureus | Gram-Positive Bacteria | Moderate Activity (Specific MIC not stated) | mdpi.comresearchgate.net |

| Various TZD derivatives | Escherichia coli | Gram-Negative Bacteria | Weak to Moderate Activity | mdpi.comresearchgate.net |

| Various TZD derivatives | Pseudomonas aeruginosa | Gram-Negative Bacteria | Weak to Moderate Activity | mdpi.comresearchgate.net |

| Various TZD derivatives | Candida albicans | Fungus | Weak to Moderate Activity | mdpi.comresearchgate.net |

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Organisms

Derivatives of 2,4-thiazolidinedione have been the subject of extensive research to evaluate their potential as antibacterial agents. Studies have demonstrated a varied spectrum of activity against both Gram-positive and Gram-negative bacteria.

In one study, a series of 5-arylidene-thiazolidine-2,4-dione derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that these compounds were particularly effective against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL. nih.gov Another investigation into new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives also showed antibacterial activity primarily against Gram-positive bacterial strains, with the most active compounds possessing a MIC of 3.91 mg/L. scienceopen.com Similarly, thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids were found to have antibacterial activity comparable to or higher than reference drugs like oxacillin (B1211168) and cefuroxime, with the most potent compounds showing a MIC of 3.91 mg/L. mdpi.com

Conversely, some studies have reported weak to moderate activity against Gram-negative bacteria. nih.govresearchgate.net For instance, certain thiazolidine-2,4-dione carboxamide and amino acid derivatives showed weak activity against Escherichia coli and moderate activity against Pseudomonas aeruginosa. nih.govmdpi.com Interestingly, in this series, only one compound, 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, displayed activity against the Gram-positive bacterium Staphylococcus aureus. nih.govresearchgate.net The substitution on the aromatic ring attached to the thiazolidinedione core, particularly with groups like hydroxyl, methoxy, nitro, and chloro, has been shown to influence the antibacterial efficacy. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected 2,4-Thiazolidinedione Derivatives

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 5-Arylidene-thiazolidine-2,4-diones | Gram-positive bacteria | 2 - 16 µg/mL | nih.gov |

| (2,4-Dioxothiazolidin-5-yl/ylidene)acetic acid derivatives | Gram-positive bacteria | 3.91 mg/L | scienceopen.com |

| Chlorophenylthiosemicarbazone hybrids | Gram-positive bacteria | 3.91 mg/L | mdpi.com |

| 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | Staphylococcus aureus | Active (Zone of inhibition) | nih.govresearchgate.net |

| Thiazolidine-2,4-dione amino acid derivatives (e.g., 5g, 5h, 5i, 5n, 5o) | Escherichia coli | Moderate Activity | nih.gov |

| Thiazolidine-2,4-dione carboxamides (ethyl morpholine (B109124) moiety) | Pseudomonas aeruginosa | Active (Inhibition zones 10-14 mm) | nih.gov |

Antifungal Activity Against Pathogenic Fungi

The antifungal potential of 2,4-thiazolidinedione derivatives has been investigated against a range of pathogenic fungi, including various Candida species and agricultural fungi. nih.govmdpi.com Novel derivatives of Mycosidine (3,5-substituted thiazolidine-2,4-diones) have demonstrated high antifungal activity, exhibiting both fungistatic and fungicidal effects. nih.gov These compounds were shown to induce morphological changes in the cell wall of Candida yeast cells. nih.gov

In one study, synthesized thiazolidine-2,4-dione derivatives were screened for in vitro antifungal activity against species such as Aspergillus niger, Alternaria brassicicola, Chaetomium murorum, Fusarium oxysporum, and Lycopodium sp. researchgate.net Another series of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives were tested against seven agricultural fungi. mdpi.com The results indicated that 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone and 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone had the highest fungicidal effects, particularly against Pythium aphanidermatum and Gaeumannomyces graminis. mdpi.com It was noted that the introduction of a benzylidene group at the C-5 position generally decreased the fungicidal activity. mdpi.com

Furthermore, a series of thiazolidinone derivatives were evaluated against sixteen clinical strains of Candida species, including C. albicans, C. tropicalis, C. parapsilosis, C. sakè, and C. glabrata. unich.it These compounds showed selective antifungal activity, with potencies similar to reference drugs fluconazole (B54011) and clotrimazole. unich.it The presence of a halogen (F, Cl, Br) on the aryl ring at the N3 position of the thiazolidinone nucleus was found to induce remarkable growth inhibition against all tested Candida species. unich.it

Table 2: In Vitro Antifungal Activity of Selected 2,4-Thiazolidinedione Derivatives

| Compound Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Mycosidine derivatives | Candida spp. | High fungistatic and fungicidal activity | nih.gov |

| 2-Imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone | Pythium aphanidermatum | >90% inhibition | mdpi.com |

| 2-Imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone | Gaeumannomyces graminis | >90% inhibition | mdpi.com |

| N3-Aryl thiazolidinones with halogen substitution | Candida spp. (C. sakè, C. glabrata, C. tropicalis) | MIC = 4–8 µg/mL | unich.it |

| Thiazolidine-2,4-dione carboxamide and amino acid derivatives | Candida albicans | Weak to moderate activity | nih.govresearchgate.net |

Elucidation of Antimicrobial Mechanisms

The antimicrobial mechanism of 2,4-thiazolidinedione (TZD) derivatives is multifaceted and appears to involve the inhibition of key bacterial enzymes. Research suggests that the antimicrobial action of TZD analogues involves the inhibition of cytoplasmic Mur ligase enzymes. nih.gov These enzymes are crucial for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. By targeting Mur ligases, these compounds disrupt cell wall formation, leading to bacterial cell death.

Another proposed mechanism relates to the structural features of the derivatives. It has been hypothesized that the aldehyde group at the 5-position may enhance the permeability of the bacterial membrane by reacting with proteins on the bacterial surface. vulcanchem.com Furthermore, structure-activity relationship (SAR) analyses of certain hybrid compounds suggest that at least two different molecular mechanisms of antibacterial activity might be at play, though these are not yet fully elucidated. mdpi.com

For antifungal derivatives, the mechanism of action has been linked to glucose transport. nih.gov Studies on Mycosidine derivatives suggest a novel mechanism that warrants further investigation. nih.gov Additionally, molecular docking studies have explored potential interactions with fungal enzymes like lanosterol (B1674476) 14α-demethylase (CYP51a1) and carbonic anhydrase, suggesting these as putative targets that could mediate the antifungal effects. unich.it

Anti-Inflammatory Modulations (In Vitro Cellular Responses)

Thiazolidine-2,4-dione derivatives have demonstrated significant anti-inflammatory properties in various in vitro assays. nih.gov These compounds are known to exert anti-inflammatory effects, and their activity has been evaluated using models such as the carrageenan-induced paw edema test. researchgate.net

In vitro anti-inflammatory activity has been assessed through methods like human red blood cell (HRBC) membrane stabilization and inhibition of protein denaturation. nih.gov In one study, substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones were tested for their ability to protect HRBC membranes. The highest inhibition observed was 90.64% at a concentration of 500 µg/mL, which is comparable to the standard drug diclofenac (B195802) sodium (90.78% inhibition at 300 µg/mL). nih.gov The same study also evaluated the inhibition of protein denaturation, where the standard drug showed 95.34% inhibition at 300 µg/mL. nih.gov These assays suggest that the derivatives can stabilize lysosomal membranes, thereby preventing the release of inflammatory mediators.

Other studies have synthesized and evaluated novel 2,4-thiazolidinedione derivatives for cyclooxygenase (COX) inhibitory activity. One promising compound displayed significant COX-2 inhibitory activity with an IC50 value of 7.82 μM, indicating its potential to modulate inflammatory pathways. bohrium.comscispace.com

Antioxidant and Free Radical Scavenging Activities (Biochemical Assays)

A number of studies have highlighted the antioxidant and free radical scavenging capabilities of 2,4-thiazolidinedione derivatives through various biochemical assays. nih.govmdpi.com The primary mechanism is believed to be the scavenging of reactive oxygen species (ROS). nih.gov

The antioxidant potential has been frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.govresearchgate.net In a study of new phenolic derivatives, compounds with a catechol (biphenolic) structure exhibited the highest DPPH scavenging activity, with values of 89.61% and 92.55%. nih.gov These same compounds also showed high ABTS radical scavenging activity (58.27% and 70.66%) and a strong electron-donating capacity in a reducing power assay, surpassing reference antioxidants like BHT and trolox. nih.gov

Another series of thiazolidinedione hybrids were examined for their antioxidant activity using the DPPH assay, with IC50 values determined. mdpi.com Compounds with terminal ester and hydrazide groups showed the highest scavenging potency, with IC50 values of 12.78 and 16.44 μg/mL, respectively, which was higher than the standard, ascorbic acid. mdpi.com The antioxidant activity of some derivatives may also be attributed to the presence of the oxidizable sulfur atom within the thiazolidine (B150603) ring. researchgate.net

Table 3: Antioxidant and Free Radical Scavenging Activity of Selected 2,4-Thiazolidinedione Derivatives

| Compound Type | Assay | Activity/Result | Reference |

|---|---|---|---|

| Phenolic derivative (5f) | DPPH Scavenging | 89.61% | nih.gov |

| Phenolic derivative (5l) | DPPH Scavenging | 92.55% | nih.gov |

| Phenolic derivative (5f) | ABTS Scavenging | 58.27% | nih.gov |

| Phenolic derivative (5l) | ABTS Scavenging | 70.66% | nih.gov |

| Thiazolidinedione-hydrazide hybrid (4) | DPPH Scavenging | IC50 > Ascorbic Acid | mdpi.com |

| Thiazolidinedione-ester hybrid (5) | DPPH Scavenging | IC50 = 12.78 µg/mL | mdpi.com |

| 2,4-dichlorothiazolyl TZD (Ic) | Superoxide Anion Scavenging | Best activity at 10⁻³M and 10⁻⁴M | researchgate.net |

Aldose Reductase Inhibitory Activity (In Vitro Enzymatic Assays)

Derivatives of 2,4-thiazolidinedione have been identified as potent inhibitors of aldose reductase (AR), a key enzyme in the polyol pathway implicated in diabetic complications. nih.goveurekaselect.com Numerous in vitro enzymatic assays have been conducted to quantify this inhibitory potential.

One study developed new 2,4-thiazolidinedione hybrids incorporating benzothiazole (B30560) and nitrophenacyl moieties. The most active hybrid demonstrated non-competitive inhibition of AR with an IC50 value of 0.16 µM. nih.govtandfonline.com Another series of 5-(arylidene)thiazolidine-2,4-diones was investigated, with 5-(2-Hydroxy-3-methylbenzylidene)thiazolidine-2,4-dione emerging as the most potent uncompetitive AR inhibitor, having a Ki value of 0.445 µM and an IC50 of 0.382 µM. scispace.com

The insertion of an acetic acid chain at the N-3 position of 5-benzyl-2,4-thiazolidinediones has been shown to significantly enhance AR inhibitory potency. researchgate.net Furthermore, a study on twenty-one thiazolyl-2,4-thiazolidinediones found that 5-((2,4-dichlorothiazol-5-yl)methylene)thiazolidine-2,4-dione exhibited the highest inhibition capacity at 91.11% (at 10⁻⁴ M concentration). eurekaselect.com These findings highlight the potential of the 2,4-thiazolidinedione scaffold in designing effective aldose reductase inhibitors. nih.gov

Table 4: Aldose Reductase Inhibitory Activity of Selected 2,4-Thiazolidinedione Derivatives

| Compound | Inhibition Type | IC50 Value (µM) | Ki Value (µM) | Reference |

|---|---|---|---|---|

| Benzothiazole-TZD hybrid (8b) | Non-competitive | 0.16 | - | nih.govtandfonline.com |

| Phenacyl-TZD hybrid (5a) | - | 0.22 | - | nih.gov |

| 5-(2-Hydroxy-3-methylbenzylidene)thiazolidine-2,4-dione (3) | Uncompetitive | 0.382 | 0.445 | scispace.com |

| (5-Benzyl-2,4-dioxothiazolidin-3-yl)acetic acids | - | Most effective in series | - | researchgate.net |

| 5-((2,4-Dichlorothiazol-5-yl)methylene)thiazolidine-2,4-dione (1) | - | 91.11% inhibition at 10⁻⁴ M | - | eurekaselect.com |

Investigation of Other Enzyme and Protein Interactions

Beyond the previously mentioned targets, 2,4-thiazolidinedione derivatives interact with a range of other enzymes and proteins, underscoring their diverse pharmacological profile. nih.gov

A primary target for the hypoglycemic activity of these compounds is the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). nih.govbohrium.com Thiazolidinediones act as agonists for this nuclear receptor, which plays a key role in regulating glucose and lipid metabolism. nih.gov

In addition to PPAR-γ, these derivatives have been investigated as inhibitors of other enzymes. Molecular docking studies and in vitro assays have shown that certain 2,4-thiazolidinedione derivatives can inhibit α-amylase, an enzyme involved in carbohydrate digestion. mdpi.comresearchgate.net This suggests a potential mechanism for controlling postprandial hyperglycemia.

Furthermore, some derivatives have been evaluated for their ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory pathways. nih.gov In one study, synthesized thiazolidinediones showed LOX inhibition in the range of 7.7% to 76.3%. nih.gov The diverse interactions with these various protein targets highlight the versatility of the 2,4-thiazolidinedione scaffold in medicinal chemistry. nih.gov

Structure Activity Relationship Sar Studies and Rational Drug Design Principles

Correlating C-5 Substitution Patterns with Biological Potency and Selectivity

The C-5 position of the 2,4-thiazolidinedione (B21345) ring is a critical site for modification, often involving a Knoevenagel condensation with various aldehydes to introduce a benzylidene or other arylidene moieties. nih.govnih.gov This substitution pattern has been shown to be a key determinant of the biological potency and selectivity of these compounds across a range of therapeutic targets. researchgate.net

Research has demonstrated that the nature of the substituent on the aromatic ring at the C-5 position significantly influences activity. For instance, in the context of antimicrobial activity, the presence of electron-withdrawing or electron-releasing groups on the benzylidene moiety can drastically alter the potency. nih.gov A study on 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives revealed that compounds with electron-withdrawing groups, such as o-nitro (o-NO2), p-chloro (p-Cl), and p-bromo (p-Br), exhibited enhanced antibacterial activity against E. coli and improved antioxidant properties. nih.govresearchgate.net Conversely, the introduction of electron-releasing groups like 3,4,5-trimethoxy or p/o-methoxy (-OCH3) on the benzylidene ring resulted in improved antimicrobial activity against other bacterial and fungal strains, including S. aureus, B. subtilis, and C. albicans, as well as enhanced antidiabetic activity. nih.govresearchgate.net

The following table summarizes the effect of various C-5 substitutions on the antimicrobial activity of 2,4-thiazolidinedione derivatives.

| Compound ID | C-5 Substituent | Target Organism | Activity (MIC) |

|---|---|---|---|

| Compound 4 | o-Nitrobenzylidene | E. coli | 4.5 x 10-2 µM/ml |

| Compound 10 | 3,4,5-Trimethoxybenzylidene | B. subtilis | 4.2 x 10-2 µM/ml |

| Compound 10 | 3,4,5-Trimethoxybenzylidene | S. aureus | 4.2 x 10-2 µM/ml |

| Compound 10 | 3,4,5-Trimethoxybenzylidene | C. albicans | 4.2 x 10-2 µM/ml |

| Compound 10 | 3,4,5-Trimethoxybenzylidene | A. niger | 4.2 x 10-2 µM/ml |

| Compound 15 | p-Methoxybenzylidene | K. pneumonia | 2.60 x 10-2 µM/ml |

Furthermore, SAR studies on a series of 5-arylidene-thiazolidine-2,4-diones as potential anticancer agents indicated that the presence of electronegative groups at the C-2 and C-3 positions of the phenyl ring attached at C-5 contributed to the highest cytotoxic activity. nih.gov This highlights that both the electronic properties and the position of the substituents are crucial for determining the biological effect.

Role of N-3 Modifications in Modulating Pharmacological Profiles

Quantitative structure-activity relationship (QSAR) studies on N-substituted 2,4-thiazolidinediones have revealed the importance of thermodynamic and electronic parameters for their hypoglycemic activity. researchgate.net For instance, the substitution of a phenyl group at the N-3 position was found to be crucial, as its absence or replacement could decrease the activity of certain pyrazolyl-2,4-thiazolidinediones. nih.gov In contrast, the presence of groups like hydrogen, methyl acetate (B1210297), ethyl acetate, and acetic acid at the nitrogen of the TZD ring was suggested to significantly enhance the activity of some synthesized compounds. nih.gov

In a study aiming to optimize a multi-target antidiabetic agent, the central 5-benzylidinethiazolidine-2,4-dione core was kept constant while modifications were introduced at the N-3 position. nih.gov This systematic approach led to the synthesis of new potent multi-target antidiabetic compounds with a many-fold increase in in-vitro potency compared to the lead compound. nih.gov

The following table presents examples of N-3 substituted 2,4-thiazolidinediones and their observed hypoglycemic activity.

| Compound ID | N-3 Substituent | Observed Activity |

|---|---|---|

| Compound 3a | Benzyl | Significant hypoglycemic activity |

| Compound 3d | 4-Bromobenzyl | Significant hypoglycemic activity |

| Compound 3g | 4-Methoxybenzyl | Significant hypoglycemic activity |

| Compound 56 | Modified Morpholinoacetyl | Excellent glucose-uptake promotion |

These findings underscore the importance of the N-3 position as a key site for chemical modification to fine-tune the pharmacological properties of 2,4-thiazolidinedione derivatives.

Fragment-Based Drug Design and Lead Optimization Strategies

Fragment-based drug design (FBDD) has emerged as a powerful strategy in the discovery and optimization of novel 2,4-thiazolidinedione derivatives. researchgate.netnih.gov This approach involves screening small chemical fragments for binding to a biological target, followed by the growth, merging, or linking of these fragments to develop a high-affinity lead compound. lifechemicals.com

In the context of developing antidiabetic agents, FBDD has been integrated with virtual screening techniques to explore the potential of novel thiazolidine-2,4-dione derivatives. researchgate.netnih.gov One such study utilized a fragment-linking strategy to design novel inhibitors. researchgate.net This involved screening a large library of fragments for their binding affinity, followed by joining the best hits to create new molecules with improved potency. researchgate.net This approach led to the identification of compounds with high docking scores and significant hypoglycemic effects in vivo. nih.gov

Lead optimization is a critical step that follows the identification of an initial hit compound. For 2,4-thiazolidinedione derivatives, this often involves systematic modifications of the lead structure to improve its potency, selectivity, and pharmacokinetic profile. nih.gov A notable example is the optimization of a vanillin-thiazolidine-2,4-dione hybrid which was identified as a multitarget inhibitor for enzymes involved in diabetes. nih.gov The optimization process focused on altering the east and west moieties of the lead compound while keeping the central 5-benzylidinethiazolidine-2,4-dione core unchanged. nih.gov This strategy, guided by predictive docking studies, resulted in new compounds with a significant increase in in-vitro potency. nih.gov

Structure-based optimization is another key strategy in FBDD. In the development of 2-thiazolidinones as BRD4 inhibitors for cancer therapy, crystal structure analysis guided the modification of a lead compound. figshare.com By reversing a sulfonamide group, researchers identified a new binding mode, leading to the development of potent inhibitors with IC50 values in the nanomolar range. figshare.comnih.gov

Mechanistic Hypotheses Derived from SAR Data

The extensive SAR data available for 2,4-thiazolidinedione derivatives allows for the formulation of mechanistic hypotheses regarding their interaction with biological targets. The consistent observation that specific substitutions at the C-5 and N-3 positions lead to predictable changes in biological activity suggests that these positions are crucial for molecular recognition and binding.

From the SAR studies on C-5 substituted derivatives, it can be hypothesized that the electronic nature of the substituent on the benzylidene ring plays a key role in the interaction with the target protein. For example, the enhanced activity of compounds with electron-withdrawing groups against certain targets suggests that these groups may participate in favorable electrostatic or hydrogen bonding interactions within the active site. nih.govresearchgate.net Conversely, the improved potency of derivatives with bulky, electron-releasing groups against other targets may indicate the presence of a hydrophobic pocket in the binding site that can accommodate these substituents. nih.govresearchgate.net

The importance of the N-3 position in modulating activity suggests that this site may be involved in orienting the molecule within the binding pocket or in forming direct interactions with the target. The observation that both acidic and basic substituents at N-3 can enhance activity in different contexts points to the diverse nature of the target binding sites. nih.govresearchgate.net Molecular docking studies have often supported these hypotheses by showing that these derivatives interact with receptors via hydrophobic interactions and can block access to the active site. nih.gov

Furthermore, the success of multi-target drug design strategies suggests that the 2,4-thiazolidinedione scaffold can be tailored to interact with multiple, distinct biological targets. nih.gov The ability to modulate activity against different enzymes by altering peripheral substituents while maintaining the core TZD structure indicates that the scaffold itself serves as a versatile anchor, and the substituents are responsible for conferring target specificity.

Emerging Research Avenues and Future Outlook for 2,4 Thiazolidinedione 5 Carboxaldehyde Scaffolds

Development of Novel Heterocyclic Hybrids and Conjugates

A promising strategy in modern drug discovery is the development of hybrid molecules, which combine two or more pharmacophoric units to create a single compound with potentially enhanced or synergistic biological activity. mdpi.com The 2,4-thiazolidinedione (B21345) scaffold is an ideal platform for creating such hybrids, and researchers have been actively exploring the conjugation of TZDs with other heterocyclic systems. juniperpublishers.com

One area of focus has been the synthesis of TZD-benzothiazole hybrids. For example, a series of (Z)-3-(benzo[d]thiazol-2-ylmethyl)-5-(substituted-benzylidene)thiazolidine-2,4-diones were designed and synthesized as potential aldose reductase inhibitors. tandfonline.com The combination of the TZD and benzothiazole (B30560) moieties in these hybrids was intended to leverage the known biological activities of both scaffolds. tandfonline.com

Another approach involves the creation of TZD-isatin hybrids. Isatin (B1672199) and its derivatives are known to possess a wide range of pharmacological properties. By combining the isatin core with the TZD scaffold, researchers have developed dual inhibitors of α-amylase and α-glucosidase, which are important targets in the management of diabetes. nih.gov

Furthermore, the conjugation of TZDs with other heterocyclic rings such as 1,3,4-oxadiazole (B1194373) has also been explored. A series of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione derivatives were synthesized and evaluated for their antidiabetic potential. nih.gov

Exploration of Polypharmacology and Multi-Targeted Approaches

The traditional "one-drug, one-target" paradigm is often insufficient for treating complex multifactorial diseases. ijpsjournal.com Consequently, the concept of polypharmacology, where a single drug is designed to interact with multiple targets, has gained significant traction. ijpsjournal.com The 2,4-thiazolidinedione scaffold is well-suited for the development of such multi-targeted agents due to its ability to be extensively modified. nih.gov

A significant area of research in this domain is the development of dual inhibitors for enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. For instance, a series of 3,5-disubstituted derivatives of thiazolidinediones were synthesized and evaluated as dual inhibitors of these enzymes. ijpsjournal.com

Beyond diabetes, TZD derivatives are also being investigated for their potential to modulate multiple targets in other diseases. For example, some TZD derivatives have been shown to inhibit enzymes like protein tyrosine phosphatase 1B (PTP1B) in addition to their effects on PPARγ. mdpi.com The overexpression of PTP1B is linked to the development of insulin (B600854) resistance, making it another important target for diabetes management. ijpsjournal.com

The development of TZD derivatives as multi-targeted agents is a rapidly evolving field. By simultaneously modulating multiple pathways, these compounds have the potential to offer improved therapeutic outcomes for a range of complex diseases.

Advancements in Sustainable and Efficient Synthetic Methodologies

The chemical synthesis of 2,4-thiazolidinedione derivatives has traditionally relied on methods that often involve hazardous solvents and catalysts. nih.govfrontiersin.org In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies, in line with the principles of green chemistry. pharmascholars.com

One notable advancement is the use of deep eutectic solvents (DESs) as both the solvent and catalyst for the synthesis of TZD derivatives. nih.govfrontiersin.org In one study, a screening of 20 choline (B1196258) chloride-based DESs identified choline chloride/N-methylurea as an optimal medium for the Knoevenagel condensation reaction used to synthesize a series of 19 thiazolidinedione derivatives, with yields ranging from 21.49% to 90.90%. nih.govnih.gov This method eliminates the need for volatile organic solvents. nih.govfrontiersin.org

Solid-supported catalysts are also being employed to facilitate the green synthesis of TZD derivatives. For example, silica-supported iodine in the presence of a base has been used as a recyclable catalyst for the Knoevenagel condensation of thiazolidinedione with various aldehydes. pharmascholars.com This method offers the advantage of easy catalyst recovery and reuse. pharmascholars.com

Other green chemistry approaches include the use of polyethylene (B3416737) glycol (PEG) as a reaction medium and microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov These advancements in synthetic methodologies are not only environmentally friendly but also contribute to making the production of TZD derivatives more cost-effective and efficient.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of 2,4-thiazolidinedione derivatives is no exception. nih.govresearchgate.net These computational tools are being used to accelerate the identification of promising drug candidates, predict their biological activities, and optimize their pharmacokinetic properties. crimsonpublishers.com

In silico methods, such as molecular docking, are widely used to predict the binding interactions of TZD derivatives with their target proteins. nih.govijpsjournal.com For example, molecular docking studies have been used to investigate the binding modes of novel TZD derivatives with PPARγ, helping to rationalize their observed biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another important application of AI in this field. QSAR models are used to correlate the chemical structure of TZD derivatives with their biological activity, enabling the prediction of the potency of new, unsynthesized compounds. nih.govnih.gov

Furthermore, AI and ML algorithms are being used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of TZD derivatives. nih.govresearchgate.net This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in the drug development process. crimsonpublishers.com

The use of AI and ML in the design of TZD derivatives is still a rapidly growing area, but it has already demonstrated its potential to significantly streamline the drug discovery process and facilitate the development of more effective and safer therapeutic agents. wiley-vch.denih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.